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molecular formula C14H17NO2 B8483466 5-methoxyspiro[indene-2,4'-piperidin]-1(3H)-one

5-methoxyspiro[indene-2,4'-piperidin]-1(3H)-one

Cat. No. B8483466
M. Wt: 231.29 g/mol
InChI Key: LQAWCNXOMNNZQK-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

A stirred solution of ethyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4′-piperidine]-1′-carboxylate (590 mg, 1.95 mmol) in HCl (6.5 mL, 38.9 mmol) was heated at 100° C. overnight. The reaction mixture was concentrated to dryness to give the title compound (511 mg, 2.21 mmol) without any additional purification. MS calculated for C14H17NO2 232.3. found (ESI) m/z 232.4 (M+H)+, retention time 0.90 min.
Name
ethyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4′-piperidine]-1′-carboxylate
Quantity
590 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:19](=[CH:20][CH:21]=1)[C:18](=[O:22])[C:7]1([CH2:12][CH2:11][N:10](C(OCC)=O)[CH2:9][CH2:8]1)[CH2:6]2.Cl>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:19](=[CH:20][CH:21]=1)[C:18](=[O:22])[C:7]1([CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH2:6]2

Inputs

Step One
Name
ethyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4′-piperidine]-1′-carboxylate
Quantity
590 mg
Type
reactant
Smiles
COC=1C=C2CC3(CCN(CC3)C(=O)OCC)C(C2=CC1)=O
Name
Quantity
6.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CC3(CCNCC3)C(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.21 mmol
AMOUNT: MASS 511 mg
YIELD: CALCULATEDPERCENTYIELD 113.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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